1-(1H-Pyrazol-4-yl)propan-1-one: Comprehensive Technical Guide on Synthesis, Properties, and Applications
1-(1H-Pyrazol-4-yl)propan-1-one: Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary
In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged pharmacophore. Specifically, 1-(1H-pyrazol-4-yl)propan-1-one (and its hydrochloride salt) serves as a critical building block for synthesizing complex heterocycles and targeted therapeutics. The 4-acyl substitution pattern is highly valued for its ability to project functional groups into solvent-exposed regions or selectivity pockets of target proteins, while the unsubstituted pyrazole nitrogen atoms engage in critical hydrogen bonding.
This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, mechanistic utility, and definitive synthetic protocols for 1-(1H-pyrazol-4-yl)propan-1-one, designed for drug development professionals and synthetic chemists.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is essential for downstream formulation, purification, and reaction planning. The data below summarizes the key quantitative metrics for both the free base and its more stable hydrochloride salt.
| Property | Free Base Specification | Hydrochloride Salt Specification |
| Chemical Name | 1-(1H-pyrazol-4-yl)propan-1-one | 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride |
| CAS Registry Number | [1] | [2] |
| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O · HCl |
| Molecular Weight | 124.14 g/mol | 160.60 g/mol |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 2 | 2 |
| Physical State | Pale yellow to off-white powder | White crystalline solid |
| Solubility | DCM, EtOAc, Methanol | Water, DMSO, Methanol |
Mechanistic Biology & Application
The strategic placement of the propan-1-one (propionyl) group at the C4 position of the pyrazole ring is not arbitrary. In the context of kinase inhibition—particularly within the JAK/STAT signaling pathway —the unsubstituted pyrazole nitrogens act as a bidentate hydrogen bond donor/acceptor pair. This motif perfectly mimics the adenine ring of ATP, allowing the molecule to anchor deeply into the kinase hinge region.
Meanwhile, the C4-propionyl group extends outward. This ketone can be further functionalized (e.g., via reductive amination or condensation to form fused pyrazolo-pyrimidines) to interact with the solvent front or specific allosteric pockets, thereby tuning the molecule's selectivity profile against off-target kinases.
Figure 1: Mechanism of action for 4-acylpyrazole derivatives in kinase inhibition.
Synthetic Methodologies & Route Selection
The synthesis of 4-acylpyrazoles can be approached via several distinct paradigms:
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One-Pot Cascade Reactions : Recent advances highlight copper-catalyzed cascade reactions of saturated ketones with hydrazones, enabling direct C-C bond cleavage and reorganization to form 4-acylpyrazoles[3]. While highly innovative and atom-economical, these methods often yield complex mixtures that complicate scale-up.
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Organometallic Acylation (The Gold Standard) : For deterministic, scalable bench synthesis, the metal-halogen exchange of a protected 4-iodopyrazole followed by trapping with a Weinreb amide remains the most reliable route. This method ensures absolute regiocontrol at the C4 position.
Figure 2: Step-by-step synthetic workflow for 1-(1H-pyrazol-4-yl)propan-1-one.
Core Experimental Protocol: Organometallic Acylation
Step 1: N-Protection of 4-Iodopyrazole
Causality: 1H-pyrazoles possess an acidic N-H proton (pKa ~14.5) that will rapidly quench organometallic reagents, requiring wasteful excess equivalents. We utilize the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group because, unlike Boc (which can direct unwanted ortho-lithiation or suffer nucleophilic attack), SEM is completely inert to Grignard reagents.
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Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert nitrogen atmosphere.
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Add a solution of 4-iodopyrazole (1.0 eq) in THF dropwise. Stir for 30 minutes until hydrogen evolution ceases.
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Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
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Validation Checkpoint: Quench a micro-aliquot in water/EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material. LC-MS will confirm the intermediate mass.
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Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 4-iodo-1-(SEM)-1H-pyrazole.
Step 2: Metal-Halogen Exchange & Weinreb Acylation
Causality: The use of N-methoxy-N-methylpropionamide (a Weinreb amide) is critical[4]. Direct reaction of the pyrazole Grignard reagent with propionyl chloride would lead to over-addition, yielding a tertiary alcohol. The Weinreb amide forms a highly stable five-membered cyclic chelate intermediate with the magnesium ion, which physically prevents a second nucleophilic attack. This intermediate only collapses to the desired ketone upon aqueous acidic workup[5].
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Dissolve 4-iodo-1-(SEM)-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -20 °C.
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Add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.1 eq) dropwise. Stir at -20 °C for 1 hour to complete the metal-halogen exchange.
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Add N-methoxy-N-methylpropionamide (1.2 eq) neat or as a THF solution. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.
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Validation Checkpoint: LC-MS of a quenched aliquot should show the mass of the SEM-protected ketone.
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Quench with 1M aqueous HCl, extract with EtOAc, and purify via flash chromatography to isolate 1-(1-(SEM)-1H-pyrazol-4-yl)propan-1-one.
Step 3: Deprotection & Salt Formation
Causality: Cleaving the SEM group with anhydrous HCl in 1,4-dioxane serves a dual purpose: it cleanly removes the protecting group without hydrolyzing the ketone, and it directly precipitates the product as the hydrochloride salt[2]. The HCl salt is vastly superior to the free base[1] for long-term storage, as it is highly crystalline, non-hygroscopic, and oxidatively stable.
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Dissolve the SEM-protected intermediate in a minimal amount of DCM.
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Add 4M HCl in 1,4-dioxane (10 eq) at room temperature. Stir for 4–6 hours.
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Validation Checkpoint: Monitor by LC-MS until the SEM-adduct is completely consumed.
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The product, 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride , will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.
Analytical Validation Parameters
To ensure scientific integrity, the synthesized batch must conform to the following analytical parameters:
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LC-MS (ESI+): Expected [M+H]+ at m/z 125.1 (corresponding to the free base mass of 124.14 Da).
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¹H NMR (400 MHz, DMSO-d₆):
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δ 13.50 (br s, 1H, pyrazole N-H, exchanges with D₂O)
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δ 8.45 (s, 2H, pyrazole C3-H and C5-H; symmetrical due to rapid tautomerization)
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δ 2.85 (q, J = 7.3 Hz, 2H, -C(=O)CH₂ CH₃)
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δ 1.08 (t, J = 7.3 Hz, 3H, -C(=O)CH₂CH₃ )
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 194.5 (C=O), 138.2 (2C, pyrazole CH), 121.0 (pyrazole C4), 31.2 (CH₂), 8.5 (CH₃).
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References
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NextSDS Chemical Database. "1-(1H-pyrazol-4-yl)propan-1-one — Chemical Substance Information." NextSDS. Available at:[Link]
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NextSDS Chemical Database. "1-(1H-pyrazol-4-yl)propan-1-one hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]
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Synthesis of 4-Acylpyrazoles From Saturated Ketones and Hydrazones Featured With Multiple C(sp3)-H Bond Functionalization and C-C Bond Cleavage and Reorganization. Organic Letters (PubMed). Available at:[Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)-H Bond Functionalization and C-C Bond Cleavage and Reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. orientjchem.org [orientjchem.org]
